

High-Purity Nervonoyl Ethanolamide: Application Notes and Protocols for Analytical Chemistry

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Compound of Interest

Compound Name: Nervonoyl ethanolamide

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These application notes provide detailed information and protocols for the use of high-purity **Nervonoyl ethanolamide** (NEA) standards in analytical chemistry. NEA is a long-chain N-acylethanolamine and a member of the endocannabinoid family, making it a molecule of significant interest in neuroscience and pharmacology research.^[1] Accurate quantification of NEA in biological matrices is crucial for understanding its physiological roles and therapeutic potential.

Product Information: High-Purity Nervonoyl Ethanolamide Standard

High-purity NEA is essential for the development of robust and reproducible analytical methods. The following table summarizes the typical specifications for a high-purity NEA analytical standard.

Parameter	Specification
Chemical Name	N-(2-hydroxyethyl)-15Z-tetracosenamide
Synonyms	N-Nervonoyl ethanolamine
CAS Number	887405-21-2
Molecular Formula	C ₂₆ H ₅₁ NO ₂
Molecular Weight	409.7 g/mol
Purity	≥98%
Formulation	Crystalline solid
Solubility	Ethanol (5 mg/ml)
Storage	-20°C
Stability	≥ 4 years at -20°C

Data compiled from commercially available high-purity standards.[1]

Application: Quantitative Analysis of Nervonoyl Ethanolamide in Biological Samples

The primary application of high-purity NEA standards is in the quantitative analysis of endogenous NEA in biological samples such as plasma, serum, cerebrospinal fluid (CSF), and tissue homogenates.[2] Given the low physiological concentrations of endocannabinoids, highly sensitive and selective analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are required. [3][4]

Challenges in Endocannabinoid Quantification

The quantification of NEA and other endocannabinoids is prone to analytical challenges that can lead to inaccurate results. These include:

- Ex vivo formation and degradation: Endocannabinoids can be synthesized or degraded by enzymes present in biological samples after collection.[2][3][5]

- Isomerization: Certain endocannabinoids can isomerize to inactive forms.[5]
- Matrix effects: The complex nature of biological matrices can interfere with analyte ionization in the mass spectrometer.[2]

To mitigate these challenges, proper sample collection, handling, and extraction procedures are paramount. The use of a deuterated internal standard, such as NEA-d4, is highly recommended to correct for analyte loss during sample preparation and for variations in instrument response.[6]

Experimental Protocol: Quantification of Nervonoyl Ethanolamide in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the quantification of NEA in human plasma. It is essential to optimize the parameters for your specific instrumentation and experimental needs.

Sample Collection and Handling

Proper sample handling is critical to prevent the artificial fluctuation of NEA levels.

Step	Procedure	Rationale
1	Collect whole blood in EDTA-containing tubes.	EDTA prevents coagulation.
2	Immediately after collection, place the tubes on ice.	Low temperature minimizes enzymatic activity.
3	Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.	To separate plasma from blood cells. Prompt separation is crucial as AEA, a related compound, has been shown to increase in concentration with prolonged contact with blood cells.[3]
4	Transfer the plasma to a clean polypropylene tube and add a fatty acid amide hydrolase (FAAH) inhibitor (e.g., URB597) to a final concentration of 1 µM.	To inhibit the degradation of NEA by FAAH.[2]
5	Store the plasma samples at -80°C until analysis.	For long-term stability.

Sample Preparation: Liquid-Liquid Extraction

This procedure is designed to extract NEA from the plasma matrix.

- Thaw plasma samples on ice.
- To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 100 ng/mL NEA-d4 in ethanol).
- Add 400 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

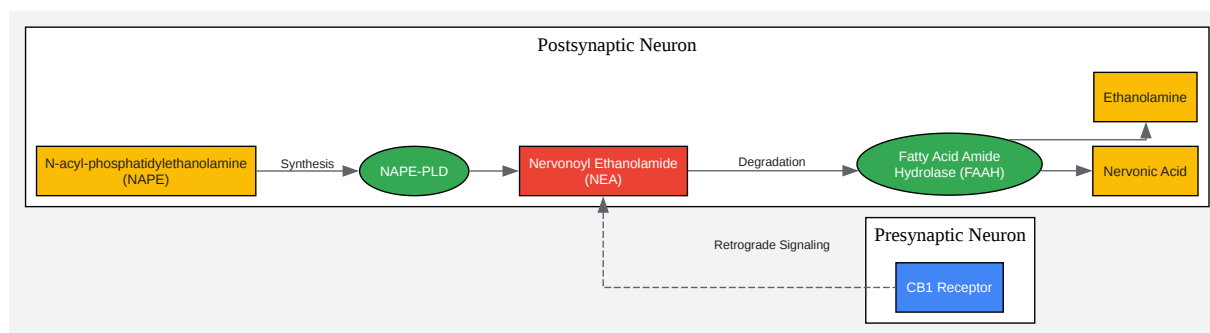
LC-MS/MS Analysis

The following are typical starting parameters for LC-MS/MS analysis.

Parameter	Setting
LC System	UHPLC system
Column	C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid
Gradient	Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	NEA: m/z 410.4 -> 62.1; NEA-d4: m/z 414.4 -> 66.1 (Example transitions, should be optimized)

Signaling Pathway of N-Acylethanolamines

Nervonoyl ethanolamide is part of the broader family of N-acylethanolamines (NAEs), which includes the well-studied endocannabinoid anandamide (AEA).[1] While the specific signaling cascade for NEA is not as extensively characterized as that of AEA, it is hypothesized to interact with components of the endocannabinoid system. The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH).[7]

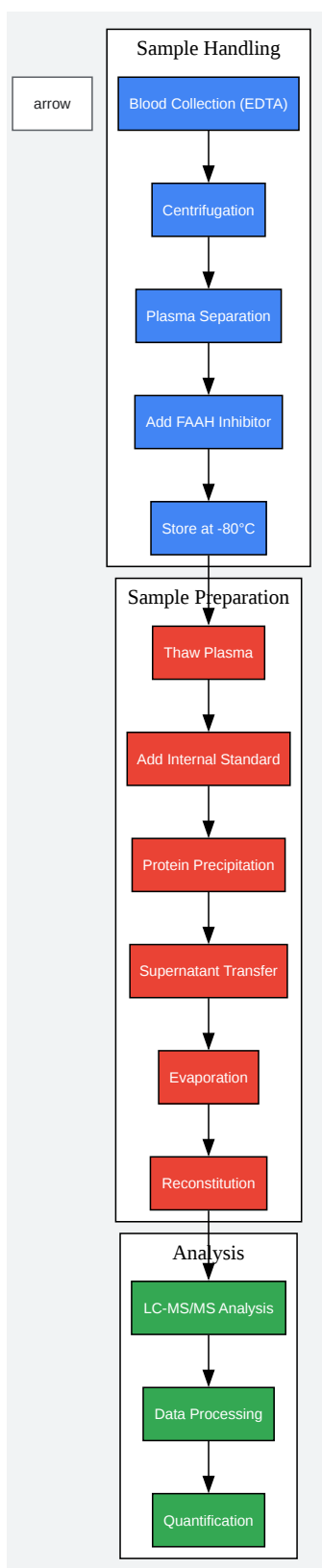


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Caption: Putative signaling pathway for **Nervonoyl Ethanolamide (NEA)**.

Experimental Workflow for NEA Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying NEA in biological samples.



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Caption: Workflow for NEA quantification in plasma.

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